(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate
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Overview
Description
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is an organic compound that features a benzylfuran moiety linked to a diethylpentenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of benzylfuran with a halogenated diethylpentenoate under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylfuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the furan ring but lacks the ester functionality.
Benzylfuran: Similar structure but without the diethylpentenoate ester.
Furan-3-ylmethyl esters: Similar ester functionality but different aromatic moiety.
Uniqueness
(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is unique due to the combination of the benzylfuran and diethylpentenoate ester, which imparts distinct chemical and biological properties
Properties
CAS No. |
51631-13-1 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate |
InChI |
InChI=1S/C21H26O3/c1-4-18(5-2)20(6-3)21(22)24-15-17-13-19(23-14-17)12-16-10-8-7-9-11-16/h4,7-11,13-14,20H,5-6,12,15H2,1-3H3 |
InChI Key |
RQKFRTQJOKKEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=CC)CC)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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